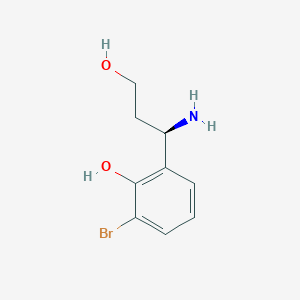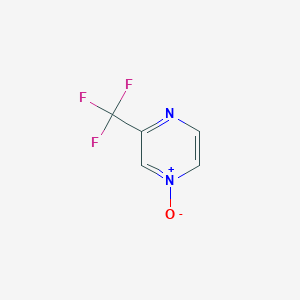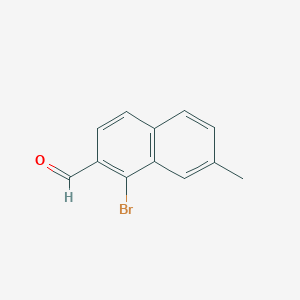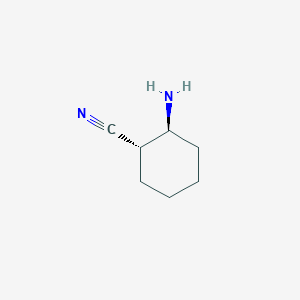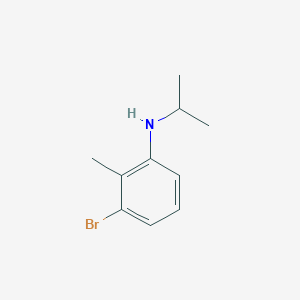
3-Bromo-N-isopropyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-isopropyl-2-methylaniline, with the chemical formula C10H14BrN, is an organic compound. Its structure consists of a benzene ring substituted with a bromine atom, an isopropyl group (CH(CH3)2), and a methyl group (CH3). The compound’s molecular weight is approximately 228.13 g/mol .
Preparation Methods
Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:
N-isopropyl-2-methylaniline+Br2→this compound+HBr
Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.
Chemical Reactions Analysis
3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may act as a ligand for a specific receptor.
- In dye synthesis, it could participate in color-forming reactions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |
InChI Key |
RYQAUSASROKHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

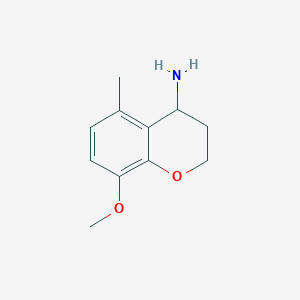
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)




![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
